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molecular formula C7H12N2O B8570466 1H-Imidazole, 1-(2-methoxyethyl)-2-methyl-

1H-Imidazole, 1-(2-methoxyethyl)-2-methyl-

Cat. No. B8570466
M. Wt: 140.18 g/mol
InChI Key: ZBDBUPWKTXLEJD-UHFFFAOYSA-N
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Patent
US09409907B2

Procedure details

To a solution of 2-methyl-1H-imidazole (1.0 g, 12.2 mmol) and 1-chloro-2-methoxyethane (1.34 ml, 14.62 mmol) in DMF (15 ml) was added sodium hydride (0.49 g, 12.2 mmol). The reaction mixture was heated to 80° C. for 18 hrs. The reaction mixture was transferred to a microwave vial and heated to 80° C. under microwave conditions for 1 hr. The reaction mixture was diluted with DCM (40 ml) and aq. 2M Na2CO3 (30 ml) and water (40 ml). The aqueous layer was re-extracted with DCM several times. The residue was purified by reverse phase chromatography (C18, 100% water) to afford the title compound (1.13 g, 66%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.Cl[CH2:8][CH2:9][O:10][CH3:11].[H-].[Na+]>CN(C=O)C.C(Cl)Cl.C([O-])([O-])=O.[Na+].[Na+].O>[CH3:11][O:10][CH2:9][CH2:8][N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
1.34 mL
Type
reactant
Smiles
ClCCOC
Name
Quantity
0.49 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. under microwave conditions for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with DCM several times
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase chromatography (C18, 100% water)

Outcomes

Product
Name
Type
product
Smiles
COCCN1C(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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